molecular formula C8H5NO2S B8415281 3,4-Methylenedioxyphenyl thiocyanate

3,4-Methylenedioxyphenyl thiocyanate

Cat. No. B8415281
M. Wt: 179.20 g/mol
InChI Key: UWQCKLGYBCGMAF-UHFFFAOYSA-N
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Patent
US05153227

Procedure details

Lead thiocyanate (45 g, 139 mmol) was added in portions to a stirred solution of chlorine (20.3 g, 290 mmol) in anhydrous acetic acid (600 ml) under an atmosphere of argon. The mixture was stirred for 15 minutes. 1,2-Methylenedioxybenzene (35 g, 286 mmol) was added in one portion. The mixture was stirred for 1 hour and then filtered. The filtrate was added to ice-water (3.5 liters). The precipitated solid was collected by filtration, dissolved in ethyl acetate and dried (MgSO4). The solvent was removed by evaporation to give 3,4-methylenedioxyphenyl thiocyanate as a pale green oil (40.3 g, 79% yield). The oil solidified and was used without further purification or characterisation.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Pb](SC#N)[S:2][C:3]#[N:4].ClCl.[CH2:10]1[O:18][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[O:11]1>C(O)(=O)C>[CH2:10]1[O:18][C:13]2[CH:14]=[CH:15][C:16]([S:2][C:3]#[N:4])=[CH:17][C:12]=2[O:11]1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
[Pb](SC#N)SC#N
Name
Quantity
20.3 g
Type
reactant
Smiles
ClCl
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
C1OC2=C(C=CC=C2)O1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was added to ice-water (3.5 liters)
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)SC#N
Measurements
Type Value Analysis
AMOUNT: MASS 40.3 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 161.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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